

Methyltetrazine-PEG4-Amine: A Comprehensive Technical Guide for Bioconjugation

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Compound of Interest

Compound Name: Methyltetrazine-PEG4-Amine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the chemical properties and applications of **Methyltetrazine-PEG4-Amine**, a critical reagent in the field of bioconjugation. Designed for researchers, scientists, and drug development professionals, this document details the molecule's characteristics, a comprehensive experimental protocol for its use in antibody labeling, and a visual representation of the underlying chemical processes.

Core Chemical and Physical Properties

Methyltetrazine-PEG4-Amine is a bifunctional linker that plays a pivotal role in the precise assembly of complex biomolecular conjugates. It incorporates a highly reactive methyltetrazine moiety and a primary amine, connected by a hydrophilic polyethylene glycol (PEG) spacer. The methyltetrazine group participates in a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (TCO). This reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly under physiological conditions without the need for a catalyst.

The primary amine provides a versatile handle for conjugation to biomolecules, typically through the formation of a stable amide bond with carboxylic acids or activated esters. The PEG4 spacer enhances the solubility of the molecule in aqueous buffers, reduces the potential for aggregation of the resulting conjugate, and minimizes steric hindrance between the conjugated biomolecules.

For stability and ease of handling, **Methyltetrazine-PEG4-Amine** is frequently supplied as a hydrochloride (HCl) salt. It is crucial to distinguish between the free base and the salt form, as their molecular weights and formulas differ.

Quantitative Data Summary

Property	Methyltetrazine-PEG4-Amine (Free Base)	Methyltetrazine-PEG4-Amine (HCl Salt)
Chemical Formula	C17H25N5O4	C17H26ClN5O4
Molecular Weight	363.41 g/mol [1]	399.87 g/mol [2]
Appearance	Pink solid	Red oil or Pink solid
Purity	>95% (HPLC)[3][4]	>95% (HPLC)
Solubility	DMSO, DMF, DCM, THF, Chloroform[3][4]	THF, DCM, DMF, DMSO[5]
Storage	-20°C, Desiccate[3][4]	-20°C[5]

Experimental Protocol: Antibody Labeling via Amide Coupling and iEDDA Reaction

This protocol outlines a general procedure for the two-step conjugation of a payload to an antibody using **Methyltetrazine-PEG4-Amine**. The first step involves the covalent attachment of the linker to the antibody via amide bond formation. The second step is the bioorthogonal "click" reaction between the now tetrazine-modified antibody and a TCO-functionalized payload.

Materials:

- Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
- Methyltetrazine-PEG4-Amine**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)

- TCO-functionalized payload (e.g., drug, fluorescent dye)
- Reaction Buffer: Amine-free buffer (e.g., MES buffer, pH 6.0)
- Quenching Buffer: (e.g., 1 M Tris-HCl, pH 8.0)
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Desalting spin columns or dialysis cassettes

Procedure:

Step 1: Activation of Antibody Carboxyl Groups

- Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the Reaction Buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.
- Activation Reagent Preparation: Immediately before use, prepare stock solutions of EDC and NHS in anhydrous DMSO or the Reaction Buffer.
- Activation Reaction: Add a 10- to 20-fold molar excess of EDC and NHS to the antibody solution. Incubate for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation of **Methyltetrazine-PEG4-Amine** to the Antibody

- Linker Preparation: Prepare a stock solution of **Methyltetrazine-PEG4-Amine** in anhydrous DMSO.
- Conjugation Reaction: Add a 5- to 20-fold molar excess of the **Methyltetrazine-PEG4-Amine** stock solution to the activated antibody solution. The final concentration of DMSO should be kept below 10% (v/v).
- Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
- Quenching: Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

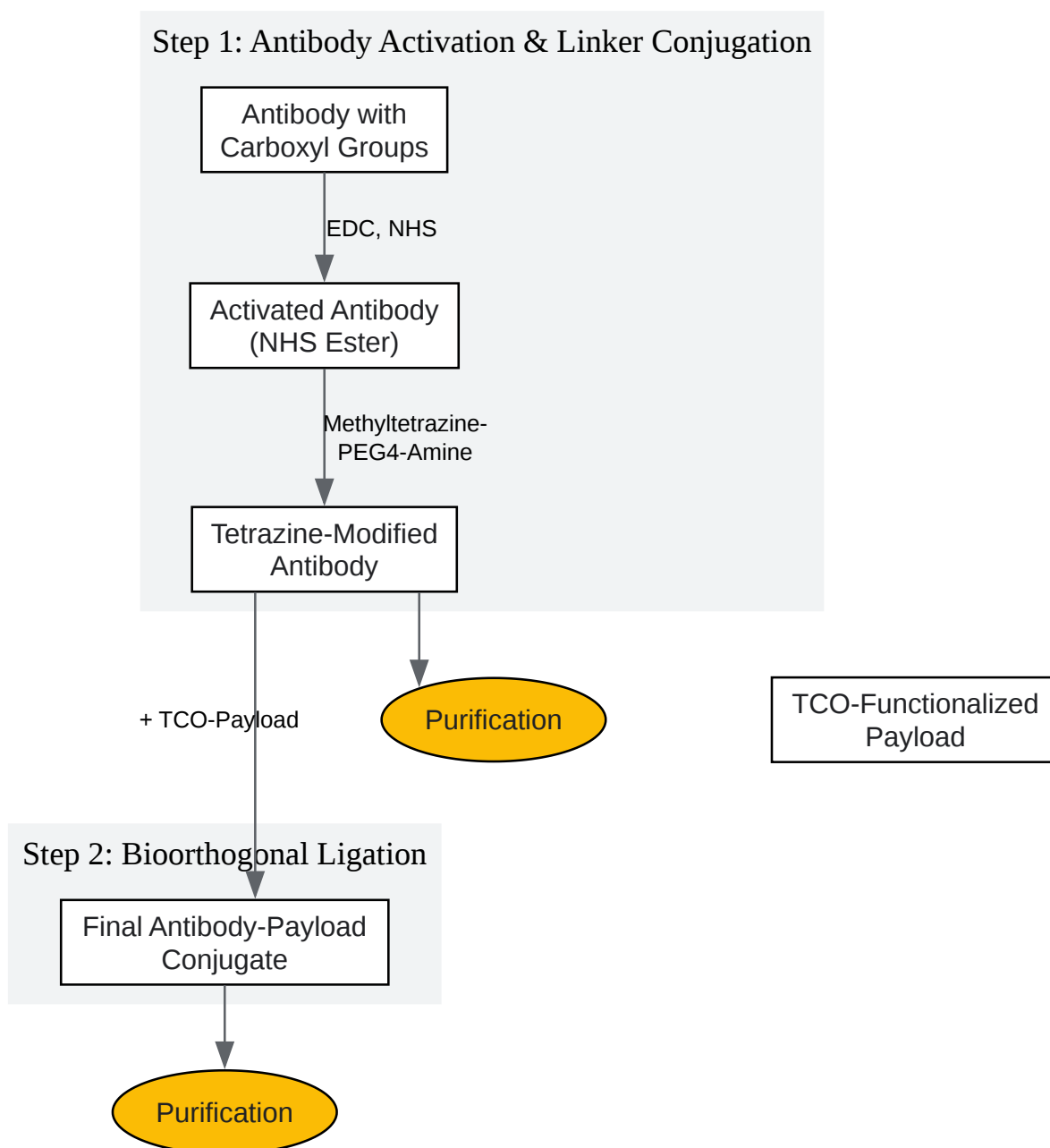
- **Purification:** Remove the excess, unreacted linker and byproducts using a desalting spin column or dialysis.

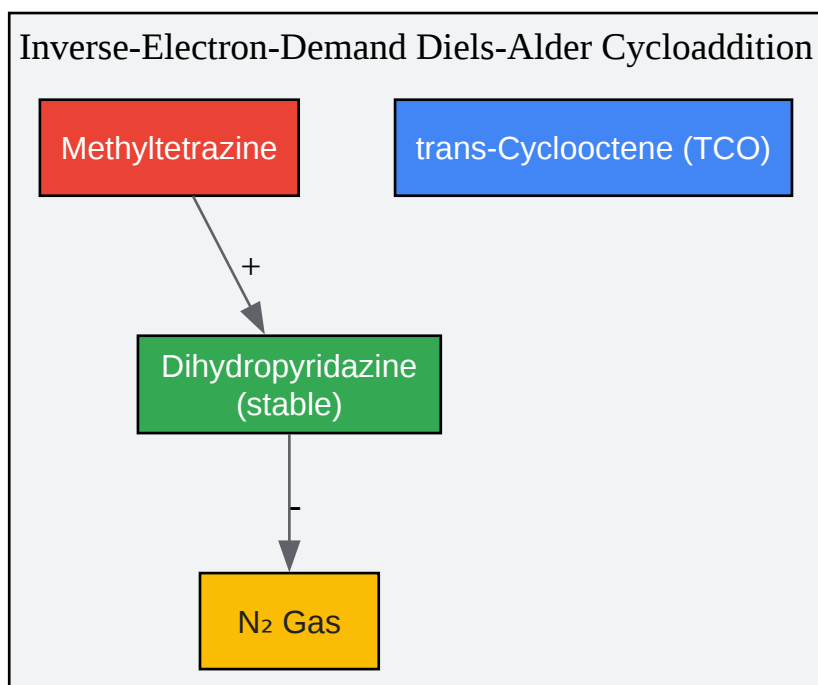
Step 3: Bioorthogonal Ligation with TCO-Functionalized Payload

- **Payload Preparation:** Prepare a stock solution of the TCO-functionalized payload in a compatible solvent (e.g., DMSO).
- **iEDDA Reaction:** Add a 1.5- to 5-fold molar excess of the TCO-functionalized payload to the purified tetrazine-modified antibody solution.
- **Incubation:** The reaction is typically rapid and can be complete within 30-60 minutes at room temperature. The disappearance of the characteristic pink/red color of the tetrazine can be used to monitor the reaction progress.
- **Final Purification:** Purify the final antibody-payload conjugate from the excess payload using an appropriate method such as size-exclusion chromatography (SEC).

Visualizing the Workflow and Reaction Mechanism

To further elucidate the experimental process and the underlying chemical principles, the following diagrams are provided.





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